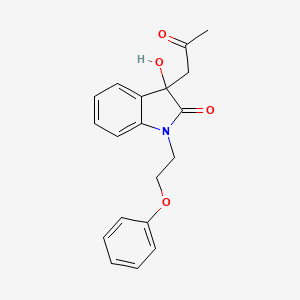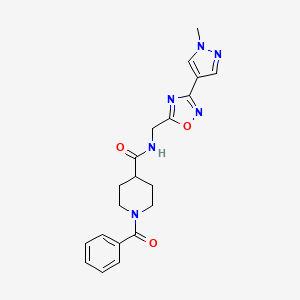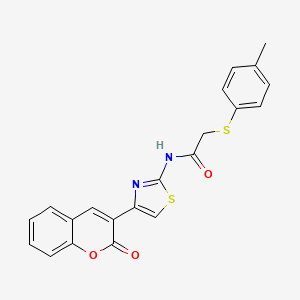![molecular formula C24H28N4O6S B2581747 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 533870-31-4](/img/structure/B2581747.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. The 1,3,4-oxadiazole ring is attached to a 2,4-dimethoxyphenyl group and a 3,5-dimethylpiperidin-1-yl group. The compound also contains a sulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,3,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,3,4-oxadiazole ring could potentially influence its electronic properties .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
Anticancer Activity
Sulfonamide derivatives, particularly those carrying biologically active moieties such as 3,4-dimethoxyphenyl, have been explored for their anticancer properties. These compounds have shown in vitro activity against various cancer cell lines, including human hepatocellular carcinoma, human cervical cancer, and human colon cancer. Some derivatives were found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, more effectively than standard drugs like dasatinib (Ghorab et al., 2016).
Antimicrobial Activity
N-Mannich bases of 1,3,4-oxadiazole compounds demonstrated broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This indicates their potential as leads for developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Enzyme Inhibition
Compounds with 1,3,4-oxadiazole cores have been studied for their ability to inhibit enzymes such as butyrylcholinesterase (BChE), showcasing their relevance in research targeting neurodegenerative diseases and cancer. Molecular docking studies highlighted interactions with critical amino acid residues, suggesting these compounds could stabilize ligand binding within the enzyme's active site (Khalid et al., 2016).
Antioxidant and Anti-Inflammatory Actions
Sulfone derivatives with 1,3,4-oxadiazole and pyrazole moieties have been evaluated computationally and pharmacologically for their antioxidant, analgesic, and anti-inflammatory potentials. These studies offer a foundation for developing new therapeutic agents targeting inflammation and oxidative stress-related conditions (Faheem, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-15-11-16(2)14-28(13-15)35(30,31)19-8-5-17(6-9-19)22(29)25-24-27-26-23(34-24)20-10-7-18(32-3)12-21(20)33-4/h5-10,12,15-16H,11,13-14H2,1-4H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATMPCVMUBNZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)
![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)
![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

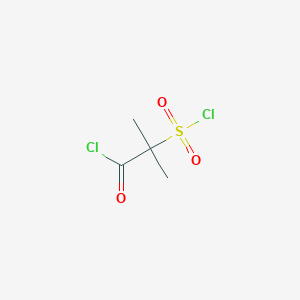

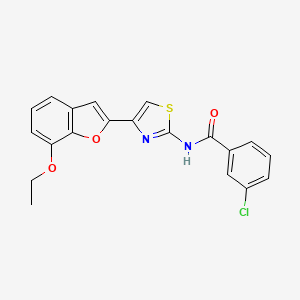
![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)
